molecular formula C18H15NO3 B11389743 N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 879351-28-7

N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389743
CAS No.: 879351-28-7
M. Wt: 293.3 g/mol
InChI Key: RCYNMJGBRCPBPC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 4-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromene derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory or oxidative stress pathways, thereby reducing inflammation or oxidative damage.

    Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling and function.

    Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the 4-methylbenzyl substituent, which may result in different biological activities.

    N-benzyl-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the methyl group on the benzyl ring.

    N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide: Contains a methoxy group instead of a methyl group, potentially altering its chemical and biological properties.

Uniqueness: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the 4-methylbenzyl substituent, which can influence its reactivity, solubility, and interaction with biological targets. This structural feature may enhance its pharmacological profile and make it a valuable compound for further research and development.

Properties

CAS No.

879351-28-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-12-6-8-13(9-7-12)11-19-18(21)17-10-15(20)14-4-2-3-5-16(14)22-17/h2-10H,11H2,1H3,(H,19,21)

InChI Key

RCYNMJGBRCPBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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